molecular formula C11H12N2O B13039146 (2s)-2-Amino-2-(6-quinolyl)ethan-1-ol

(2s)-2-Amino-2-(6-quinolyl)ethan-1-ol

Cat. No.: B13039146
M. Wt: 188.23 g/mol
InChI Key: KSUDWYDDYBJRHF-SNVBAGLBSA-N
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Description

(2s)-2-Amino-2-(6-quinolyl)ethan-1-ol is a compound that features a quinoline ring attached to an aminoethanol moiety. Compounds containing quinoline structures are known for their diverse biological activities and are often used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2s)-2-Amino-2-(6-quinolyl)ethan-1-ol typically involves the following steps:

    Formation of the Quinoline Ring: This can be achieved through various methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Attachment of the Aminoethanol Moiety: The quinoline derivative can be reacted with an appropriate aminoethanol precursor under conditions that facilitate nucleophilic substitution.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethanol moiety.

    Reduction: Reduction reactions can be used to modify the quinoline ring or the amino group.

    Substitution: Both the quinoline ring and the aminoethanol moiety can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Conditions vary depending on the specific substitution but may include the use of bases or acids to facilitate the reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline carboxylic acid derivative, while reduction could produce a dihydroquinoline compound.

Scientific Research Applications

Chemistry

In chemistry, (2s)-2-Amino-2-(6-quinolyl)ethan-1-ol can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, compounds with quinoline structures are often investigated for their antimicrobial, antiviral, and anticancer properties.

Medicine

In medicine, derivatives of quinoline are used in the treatment of malaria and other diseases

Industry

Industrially, quinoline derivatives are used in the manufacture of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2s)-2-Amino-2-(6-quinolyl)ethan-1-ol would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its wide range of biological activities.

    Chloroquine: A well-known antimalarial drug that contains a quinoline ring.

    Quinolinic Acid: A neuroactive compound that is a metabolite of tryptophan.

Uniqueness

(2s)-2-Amino-2-(6-quinolyl)ethan-1-ol is unique due to the presence of both an aminoethanol moiety and a quinoline ring, which may confer distinct chemical and biological properties.

Biological Activity

(2S)-2-Amino-2-(6-quinolyl)ethan-1-ol, an organic compound characterized by its quinoline moiety and amino alcohol structure, has garnered attention for its diverse biological activities. This article delves into the compound's synthesis, biological mechanisms, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₂N₂O, with a molecular weight of approximately 176.22 g/mol. The compound features an amino group (-NH₂) and a hydroxyl group (-OH), which contribute to its reactivity and potential interactions with biological targets. The quinoline ring system enhances its pharmacological profile due to its aromatic properties, often associated with various natural products and pharmaceuticals.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Quinoline Ring : Utilizing starting materials such as aniline derivatives.
  • Amino Alcohol Formation : Introducing the amino group followed by the hydroxyl group through reductive amination or similar methods.

Careful control of reaction conditions, including temperature and pH, is crucial to achieving high yields and purity.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it interacts with various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma), demonstrating micromolar activity levels around 10 µM . The mechanisms underlying this activity may involve:

  • Inhibition of Cell Proliferation : The compound appears to disrupt cellular signaling pathways critical for cancer cell growth.
  • Induction of Apoptosis : Evidence suggests that it may promote programmed cell death in malignant cells.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for anti-inflammatory effects. Studies indicate that it may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest interactions with specific enzymes or receptors involved in:

  • Cell Signaling Pathways : Potential modulation of pathways linked to cancer progression.
  • Enzymatic Inhibition : Possible inhibition of enzymes related to inflammation and cancer metastasis.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound, including other aminoquinoline derivatives known for their biological activities. A comparative analysis highlights:

Compound NameBiological ActivityMechanism
ChloroquineAntimalarialLysosomal disruption
PBT-2NeuroprotectiveMetal ion chelation
Other AminoquinolinesAnticancer/Anti-inflammatoryEnzyme inhibition

What distinguishes this compound is its unique combination of functional groups that enhance its reactivity and biological activity profile .

Case Studies

  • In Vitro Study on Cancer Cell Lines :
    • Objective : Evaluate the cytotoxic effects against various cancer cell lines.
    • Results : Significant reduction in cell viability was observed at concentrations around 10 µM in A549 and HeLa cells.
  • Anti-inflammatory Activity Assessment :
    • Objective : Investigate the modulation of inflammatory cytokines.
    • Results : The compound showed a marked decrease in TNF-alpha production in macrophage cultures, suggesting potential therapeutic applications in inflammatory diseases .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

(2S)-2-amino-2-quinolin-6-ylethanol

InChI

InChI=1S/C11H12N2O/c12-10(7-14)8-3-4-11-9(6-8)2-1-5-13-11/h1-6,10,14H,7,12H2/t10-/m1/s1

InChI Key

KSUDWYDDYBJRHF-SNVBAGLBSA-N

Isomeric SMILES

C1=CC2=C(C=CC(=C2)[C@@H](CO)N)N=C1

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(CO)N)N=C1

Origin of Product

United States

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